カルセオラリオシドA

概要

説明

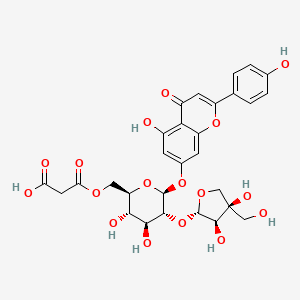

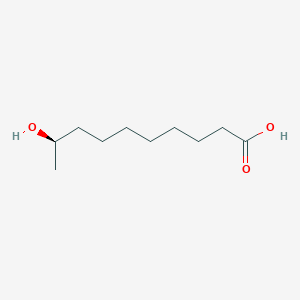

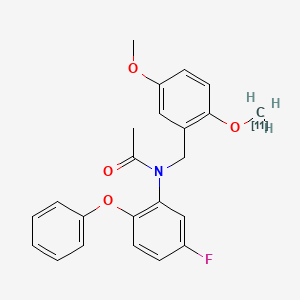

カルセオラリオシド A は、植物由来の天然物質の一種であるフェニルプロパノイド配糖体です。これは、カルセオラリア属の様々な種から単離されています。 この化合物は、鎮痛作用や抗炎症作用など、注目すべき生物活性を有していることから注目を集めています .

科学的研究の応用

Calceolarioside A has a wide range of scientific research applications:

Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of glycosides.

Biology: Investigated for its role in plant defense mechanisms and its interaction with other biological molecules.

Medicine: Explored for its potential therapeutic effects, particularly its antinociceptive and anti-inflammatory properties. .

作用機序

カルセオラリオシド A は、いくつかの分子経路を通じて効果を発揮します。

鎮痛作用: 神経系内の特定の受容体と相互作用することにより、痛みの知覚を調節し、痛みのシグナル伝達の伝達を抑制します.

抗炎症作用: 免疫細胞からインターロイキン-6、腫瘍壊死因子-α、インターロイキン-1βなどの炎症性サイトカインの放出を阻害することにより、炎症を抑制します.

類似の化合物との比較

カルセオラリオシド A は、ベルバスコシドやエキナコシドなどの他のフェニルプロパノイド配糖体と比較されています。 これらの化合物は、類似の構造的特徴と生物活性を共有していますが、特定のグリコシル化パターンと含有するフェニルプロパノイド部分の種類が異なります . カルセオラリオシド A は、そのグリコシル化とフェニルプロパノイド構造の特定の組み合わせにおいてユニークであり、これがその独特の生物学的特性に貢献しています .

生化学分析

Biochemical Properties

Calceolarioside A plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been observed to interact with pro-inflammatory cytokines such as IL-6, TNFα, and IL-1β, reducing their release from LPS-stimulated THP-1 cells in a concentration-dependent manner . This interaction suggests that Calceolarioside A may modulate inflammatory responses by inhibiting the activity of these cytokines.

Cellular Effects

Calceolarioside A exerts various effects on different cell types and cellular processes. In macrophages, it has been shown to reduce the release of pro-inflammatory cytokines, thereby modulating the inflammatory response . Additionally, Calceolarioside A influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to reverse thermal hyperalgesia induced by carrageenan in animal models, indicating its potential role in pain modulation .

Molecular Mechanism

The molecular mechanism of Calceolarioside A involves its interaction with specific biomolecules and enzymes. It has been found to inhibit the release of pro-inflammatory cytokines from LPS-stimulated THP-1 cells, suggesting a mechanism of action that involves the modulation of cytokine activity . Furthermore, Calceolarioside A’s ability to reverse thermal hyperalgesia indicates its potential role in modulating pain pathways at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Calceolarioside A have been observed to change over time. For example, its anti-inflammatory activity was assessed using the zymosan-induced paw edema model, where it induced a significant reduction in edema from 1 to 4 hours after administration . This temporal effect highlights the compound’s stability and sustained activity in reducing inflammation over a specific period.

Dosage Effects in Animal Models

The effects of Calceolarioside A vary with different dosages in animal models. In models of acute nociception induced by thermal stimuli, doses of 1, 5, and 10 μg administered in the left cerebral ventricles did not modify the behavioral response of mice . In an inflammatory-based persistent pain model, higher doses (50 and 100 μg/paw) significantly reduced licking activity and reversed thermal hyperalgesia . These findings indicate that Calceolarioside A’s efficacy is dose-dependent, with higher doses required for significant anti-inflammatory and antinociceptive effects.

Metabolic Pathways

Calceolarioside A is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s interaction with pro-inflammatory cytokines suggests its involvement in pathways related to inflammation and immune response . Additionally, its ability to modulate pain pathways indicates potential interactions with enzymes involved in nociception .

Transport and Distribution

Within cells and tissues, Calceolarioside A is transported and distributed through interactions with specific transporters and binding proteins. Its concentration-dependent reduction of cytokine release from THP-1 cells suggests that it may be actively transported to sites of inflammation . This targeted distribution enhances its efficacy in modulating inflammatory responses.

Subcellular Localization

Calceolarioside A’s subcellular localization plays a crucial role in its activity and function. The compound’s ability to reduce cytokine release from LPS-stimulated THP-1 cells indicates its localization within cellular compartments involved in cytokine production and release . This targeted localization ensures that Calceolarioside A effectively modulates inflammatory responses at the subcellular level.

準備方法

合成経路と反応条件

カルセオラリオシド A の合成には、フェニルプロパノイド誘導体のグリコシル化が含まれます。この反応は通常、グリコシルドナーとアクセプターを特定の条件下で使用して、グリコシド結合を形成する必要があります。 このプロセスには、反応を促進するためにルイス酸などの触媒を使用することが含まれる場合があります .

工業的製造方法

カルセオラリオシド A の工業的製造は、主にカルセオラリア属の植物など、天然源からの抽出によって達成されます。 抽出プロセスには、溶媒抽出とクロマトグラフィーなどの精製工程が含まれ、純粋な形で化合物を単離します .

化学反応解析

反応の種類

カルセオラリオシド A は、以下を含む様々な化学反応を起こします。

還元: 通常は還元剤を使用して、水素の添加または酸素の除去を行います。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、グリコシル化反応用のルイス酸などの触媒が含まれます .

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はキノンを生じることがありますが、還元はアルデヒドまたはケトンからアルコールを生成することができます .

科学研究の応用

カルセオラリオシド A は、幅広い科学研究の応用があります。

化学反応の分析

Types of Reactions

Calceolarioside A undergoes various chemical reactions, including:

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like Lewis acids for glycosylation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce alcohols from aldehydes or ketones .

類似化合物との比較

Calceolarioside A is compared with other phenylpropanoid glycosides, such as verbascoside and echinacoside. These compounds share similar structural features and biological activities but differ in their specific glycosylation patterns and the types of phenylpropanoid moieties they contain . Calceolarioside A is unique in its specific combination of glycosylation and phenylpropanoid structure, which contributes to its distinct biological properties .

特性

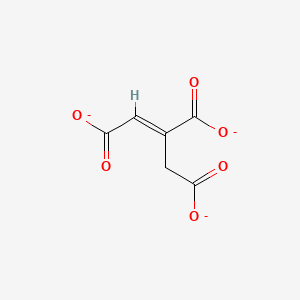

IUPAC Name |

[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O11/c24-11-18-22(34-19(29)6-3-12-1-4-14(25)16(27)9-12)20(30)21(31)23(33-18)32-8-7-13-2-5-15(26)17(28)10-13/h1-6,9-10,18,20-28,30-31H,7-8,11H2/b6-3+/t18-,20-,21-,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIGZYLCYRQESL-VJWFJHQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316527 | |

| Record name | Calceolarioside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84744-28-5 | |

| Record name | Calceolarioside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84744-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calceolarioside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084744285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calceolarioside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2R,6S,9aS)-6-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-yl]-4-amino-5-chloro-2-methoxybenzamide;hydrochloride](/img/structure/B1237818.png)